

Flt3-IN-19: A Technical Guide for Acute Myeloid Leukemia Research

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Compound of Interest

Compound Name: Flt3-IN-19

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant subset of acute myeloid leukemia (AML) patients, mutations in the FLT3 gene, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor. This aberrant signaling drives leukemogenesis and is associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target in AML.

Flt3-IN-19 (also referred to as compound 50) is a highly potent and selective inhibitor of FLT3. [1][2] This technical guide provides a comprehensive overview of **Flt3-IN-19**, summarizing its biochemical and cellular activities, detailing relevant experimental protocols, and visualizing its mechanism of action for researchers in the field of AML drug discovery.

Core Data Summary

The following tables summarize the in vitro activity of **Flt3-IN-19** against FLT3 kinase and various AML cell lines.

Table 1: Biochemical Activity of Flt3-IN-19 against FLT3 Kinase

Target	IC50 (nM)
FLT3	0.213

Data sourced from MedChemExpress and confirmed in the primary literature.[\[1\]](#)[\[2\]](#)

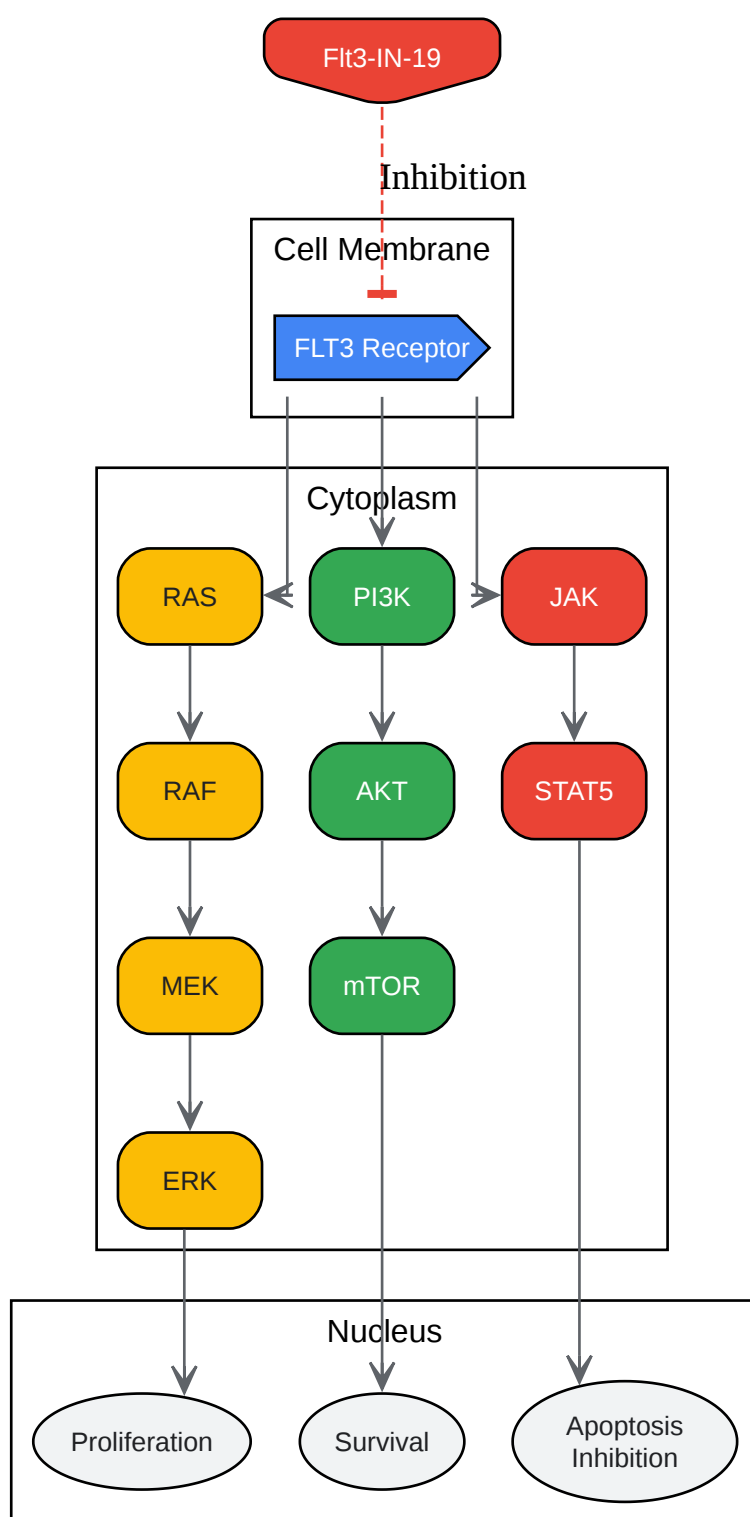
Table 2: Anti-proliferative Activity of Flt3-IN-19 in AML Cell Lines

Cell Line	FLT3 Status	IC50 (μM)
MOLM-13	FLT3-ITD	0.039
MV4-11	FLT3-ITD	0.016

Data reflects growth inhibition after 72 hours of treatment.[\[1\]](#)

Mechanism of Action and Signaling Pathway

Flt3-IN-19 exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. In AML cells harboring activating FLT3 mutations, the constitutive kinase activity leads to the downstream activation of several key signaling pathways, including the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. These pathways promote cell proliferation, survival, and inhibit apoptosis. By blocking the ATP-binding site of FLT3, **Flt3-IN-19** prevents its autophosphorylation and subsequent activation of these downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in FLT3-mutated AML cells.[\[2\]](#)



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FLT3 Signaling Pathway and Inhibition by **Flt3-IN-19**.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of **Flt3-IN-19** in AML research.

Biochemical FLT3 Kinase Assay

This assay is designed to measure the direct inhibitory effect of **Flt3-IN-19** on the enzymatic activity of the FLT3 kinase. A common method is the ADP-Glo™ Kinase Assay.

Materials:

- Recombinant human FLT3 enzyme
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- **Flt3-IN-19** (or other test compounds)
- ADP-Glo™ Kinase Assay kit (Promega)
- 96-well or 384-well white plates

Procedure:

- Prepare a serial dilution of **Flt3-IN-19** in kinase buffer.
- In a white assay plate, add the FLT3 enzyme, the peptide substrate, and the diluted **Flt3-IN-19**.
- Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.
- Incubate the plate at 30°C for 1 hour.
- Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

- Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **Flt3-IN-19** and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of **Flt3-IN-19** on the growth and viability of AML cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.

Materials:

- AML cell lines (e.g., MOLM-13, MV4-11)
- Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **Flt3-IN-19**
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- 96-well clear or white-walled plates
- Incubator (37°C, 5% CO₂)

Procedure:

- Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Prepare a serial dilution of **Flt3-IN-19** in the culture medium.
- Add the diluted **Flt3-IN-19** to the wells. Include vehicle control wells (e.g., DMSO).
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

- Add 100 μ L of CellTiter-Glo® Reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence with a plate reader.
- Determine the IC50 value by plotting the percent viability against the log concentration of **Flt3-IN-19**.

Western Blot Analysis of FLT3 Signaling

This technique is used to determine if **Flt3-IN-19** inhibits the phosphorylation of FLT3 and its downstream signaling proteins.

Materials:

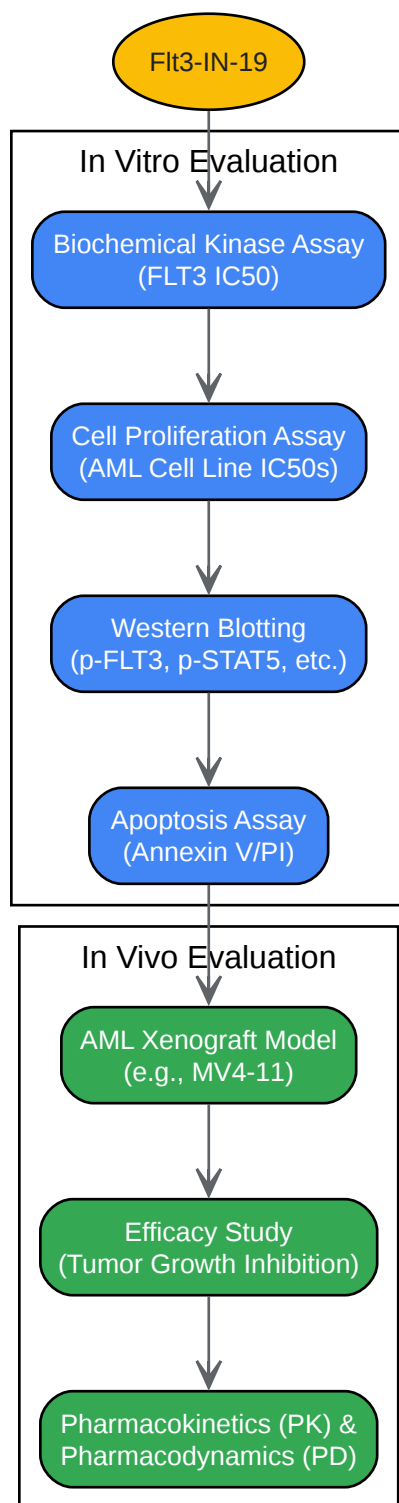
- AML cell lines
- **Flt3-IN-19**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and an antibody for a loading control (e.g., anti- β -actin or anti-GAPDH).
- HRP-conjugated secondary antibodies
- SDS-PAGE gels and electrophoresis equipment
- PVDF or nitrocellulose membranes
- Chemiluminescent substrate

Procedure:

- Culture AML cells and treat them with various concentrations of **Flt3-IN-19** for a specified time (e.g., 2-4 hours).
- Harvest the cells and lyse them in lysis buffer.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities to determine the effect of **Flt3-IN-19** on the phosphorylation status of the target proteins.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel FLT3 inhibitor like **Flt3-IN-19**.



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Preclinical Evaluation Workflow for **Flt3-IN-19**.

Conclusion

Flt3-IN-19 is a novel and highly potent inhibitor of FLT3 with significant anti-proliferative activity in AML cells harboring FLT3-ITD mutations. Its high potency suggests it could be a valuable tool for further preclinical research and potentially as a lead compound for the development of new AML therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the biological effects and therapeutic potential of **Flt3-IN-19** and other emerging FLT3 inhibitors.

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References

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- 2. Discovery of the selective and efficacious inhibitors of FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
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